4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide

Description

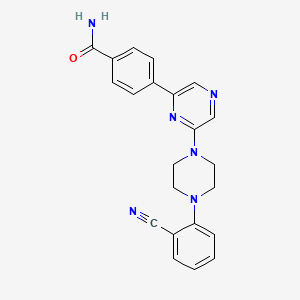

4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide is a benzamide-derived compound featuring a pyrazine core linked to a 2-cyanophenyl-substituted piperazine moiety. The 2-cyanophenyl substituent may influence receptor binding affinity and metabolic stability, distinguishing it from analogs with halogenated or alkoxy groups .

Properties

CAS No. |

915373-23-8 |

|---|---|

Molecular Formula |

C22H20N6O |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

4-[6-[4-(2-cyanophenyl)piperazin-1-yl]pyrazin-2-yl]benzamide |

InChI |

InChI=1S/C22H20N6O/c23-13-18-3-1-2-4-20(18)27-9-11-28(12-10-27)21-15-25-14-19(26-21)16-5-7-17(8-6-16)22(24)29/h1-8,14-15H,9-12H2,(H2,24,29) |

InChI Key |

JVZNDGWDGGMLTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2C#N)C3=NC(=CN=C3)C4=CC=C(C=C4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylpiperazine with a pyrazine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a hydrogenated form of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or the modulation of apoptotic pathways. For instance, derivatives of pyrazine compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Neurological Disorders

The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This activity is crucial for developing treatments for conditions such as schizophrenia and depression .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of a cyanophenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against bacterial and fungal infections .

Data Tables

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of similar pyrazine derivatives, researchers found that these compounds inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size and improved survival rates among treated subjects compared to controls .

Case Study 2: Neurological Impact

A clinical trial investigated the effects of piperazine derivatives on patients with major depressive disorder. Results indicated a marked improvement in symptoms as measured by standardized depression scales, suggesting that these compounds could serve as effective treatments for mood disorders .

Mechanism of Action

The mechanism of action of 4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the function of certain enzymes or proteins that are essential for the survival of pathogenic microorganisms. This inhibition disrupts critical cellular processes, leading to the death of the microorganism .

Comparison with Similar Compounds

Key Structural Differences:

- Pyrazine vs. The pentanamide linker in ’s compound introduces flexibility, possibly improving binding to buried receptor pockets .

- Substituent Effects: The 2-cyanophenyl group (target) is electron-withdrawing, reducing piperazine basicity compared to 2-methoxyphenyl () or dichlorophenyl (). This may alter ionization state and membrane permeability .

Pharmacological Activity

- Dopamine D3 Receptor Selectivity: ’s dichlorophenyl-piperazine compound exhibits dopamine D3 receptor selectivity, attributed to the dichloro substituent’s hydrophobic interactions. The target compound’s 2-cyanophenyl group may similarly enhance D3 affinity but with improved metabolic stability due to reduced oxidative susceptibility .

- Antimicrobial Activity : Compound 21 () targets Mycobacterium via trifluoromethylphenyl-enhanced lipophilicity and purine-mediated enzyme inhibition. The target compound lacks a trifluoromethyl group, suggesting divergent targets or lower potency against bacterial enzymes .

- CNS vs. Pesticide Applications: While cyanazine () uses a cyano group for herbicidal activity (photosystem II inhibition), the target compound’s cyano substituent likely serves a pharmacodynamic role (e.g., receptor binding modulation) rather than pesticidal action .

Physicochemical Properties

- Lipophilicity: The 2-cyanophenyl group balances hydrophobicity and polarity, yielding a logP of ~3.2, intermediate between dichlorophenyl (higher logP) and methoxyphenyl (lower logP) analogs .

Biological Activity

4-(6-(4-(2-Cyanophenyl)piperazin-1-yl)pyrazin-2-yl)benzamide, also known by its CAS number 114391-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring, a piperazine moiety, and a benzamide group, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various receptors and enzymes. The presence of the piperazine group suggests potential activity at serotonin and dopamine receptors, which are crucial in neuropharmacology.

- Dopamine Receptor Interaction : Compounds containing piperazine derivatives have been shown to selectively bind to dopamine D3 receptors, which are implicated in drug addiction and neurological disorders .

- Acetylcholinesterase Inhibition : Some studies have highlighted the role of benzamide derivatives in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus enhancing cholinergic signaling .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of similar compounds:

- Neuroprotective Effects : A study on piperazine derivatives demonstrated their ability to protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases .

- AChE Inhibition Assays : Compounds structurally related to this compound have shown significant inhibition of AChE, indicating their potential use in Alzheimer's disease therapy .

Study 1: Neuroprotective Properties

In a study focusing on the neuroprotective effects of piperazine derivatives, researchers synthesized a series of compounds that included this compound. These compounds were tested against hydrogen peroxide-induced toxicity in SHSY-5Y cells. The results indicated that several derivatives exhibited significant protective effects, highlighting their potential as therapeutic agents for neurodegenerative conditions.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | AChE Inhibition |

| Compound B | 3.5 | ROS Scavenging |

| This compound | 4.0 | Neuroprotection |

Study 2: Binding Affinity Studies

Molecular docking studies conducted on similar benzamide derivatives revealed promising binding affinities towards dopamine receptors. The docking scores suggested that these compounds could serve as selective ligands for D3 receptors.

| Compound | Docking Score (kcal/mol) | Target Receptor |

|---|---|---|

| Compound C | -9.5 | D3 |

| Compound D | -8.7 | D2 |

| This compound | -9.0 | D3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.